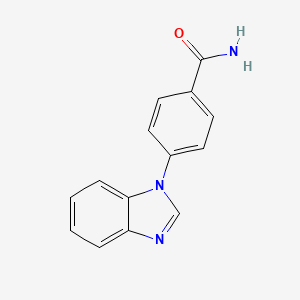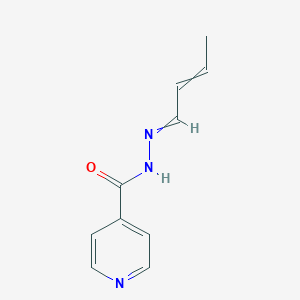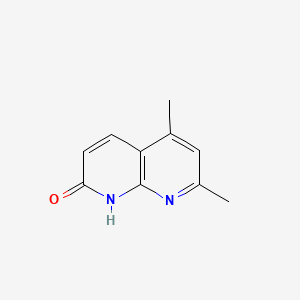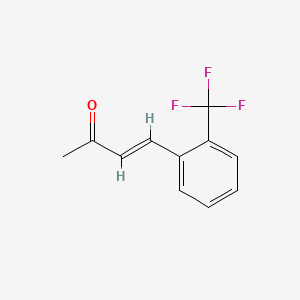
4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol
概要
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include its acidity or basicity, reactivity, and types of chemical reactions it can undergo .科学的研究の応用
Synthesis and Chemical Properties
- Geiparvarin Analogue Synthesis : A study by Amato and Calas (2003) described the synthesis of a Geiparvarin analogue involving 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol. This compound demonstrates the potential for creating fluorinated segments in chemical structures, which could have implications in various chemical and pharmaceutical applications (Amato & Calas, 2003).
Pharmaceutical Applications
- Calcium Antagonist Synthesis : Crameri et al. (1997) documented the use of a compound structurally related to 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol in the synthesis of mibefradil, a calcium antagonist. This highlights the compound's role in the creation of pharmaceutical agents (Crameri, Foricher, Hengartner, Jenny, Kienzle, Ramuz, Scalone, Schlageter, Schmid, & Wang, 1997).
Molecular Structure and Crystallography
- Piperazine Derivative Synthesis : Gumireddy et al. (2021) synthesized a piperazine derivative using 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol. This compound is noted for its pharmacologically useful core, suggesting its potential use in drug development (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Optical and Electronic Materials
- Liquid Crystal Compound Synthesis : Yue-hui (2010) researched the creation of liquid crystal compounds using a derivative of 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol. These compounds showed significant optical anisotropy and a wide nematic phase temperature range, indicating potential use in display technologies (Yue-hui, 2010).
Miscellaneous Applications
- Structural Characterization in Chemistry : Kariuki, Abdel-Wahab, and El‐Hiti (2021) utilized a compound similar to 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol for the structural characterization of thiazoles. This demonstrates the utility of such compounds in understanding molecular structures and properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-fluorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHAOZOATVEAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409062 | |
| Record name | 4-(4-fluorophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol | |
CAS RN |
81233-93-4 | |
| Record name | 4-(4-fluorophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

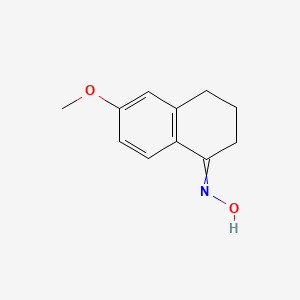

![[(2,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B1623463.png)
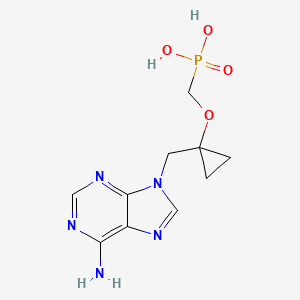



![2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B1623469.png)
